
Epiceanothic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Epiceanothic Acid is a natural product found in Breynia fruticosa and Ziziphus jujuba var. spinosa with data available.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Epiceanothic acid is a pentacyclic triterpene with a unique structure. Its synthesis from betulin and biological evaluation reveals its potential in various domains. It demonstrates moderate HIV-1 inhibition, suggesting its use in antiviral therapies. Moreover, its derivatives have shown significant inhibitory activity against glycogen phosphorylase, indicating a potential role in anti-diabetic treatments. Additionally, some compounds derived from epiceanothic acid exhibit potent cytotoxicity against human tumor cell lines, making it a candidate for cancer research (Zhang et al., 2011).
Natural Occurrence and Isolation
Epiceanothic acid has been isolated from natural sources such as the seeds of Ziziphus jujuba var. spinosa. Its identification in this plant, along with other compounds, adds to the understanding of the chemical constituents of traditional Chinese medicines (Li et al., 2005).
Pharmacokinetics in Liver Injury
A study on the pharmacokinetics of triterpenic acids, including epiceanothic acid, revealed significant differences in their parameters between normal and acute liver injury rats. This indicates that pathological liver conditions can alter the metabolism and efficacy of these compounds, which is vital for their clinical application and understanding their role in hepatoprotective therapies (Li et al., 2018).
Propiedades
Nombre del producto |
Epiceanothic Acid |
|---|---|
Fórmula molecular |
C30H46O5 |
Peso molecular |
486.7 g/mol |
Nombre IUPAC |
(1R,2R,5S,8R,9R,10R,13R,14R,15S,16S,18R)-16-hydroxy-1,2,14,17,17-pentamethyl-8-prop-1-en-2-ylpentacyclo[11.7.0.02,10.05,9.014,18]icosane-5,15-dicarboxylic acid |
InChI |
InChI=1S/C30H46O5/c1-16(2)17-10-13-30(25(34)35)15-14-27(5)18(21(17)30)8-9-20-28(27,6)12-11-19-26(3,4)23(31)22(24(32)33)29(19,20)7/h17-23,31H,1,8-15H2,2-7H3,(H,32,33)(H,34,35)/t17-,18+,19-,20-,21+,22-,23-,27+,28+,29-,30-/m0/s1 |
Clave InChI |
WLCHQSHZHFLMJH-JCYSKKLGSA-N |
SMILES isomérico |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4([C@@H]([C@@H](C5(C)C)O)C(=O)O)C)C)C(=O)O |
SMILES canónico |
CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(C(C(C5(C)C)O)C(=O)O)C)C)C(=O)O |
Sinónimos |
epiceanothic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(3aR,4R,6Z,8S,10E,11aR)-8-hydroxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylprop-2-enoate](/img/structure/B1264772.png)


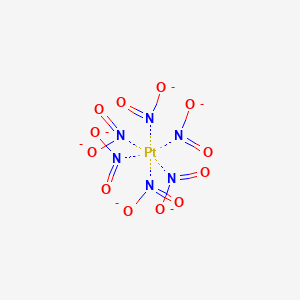
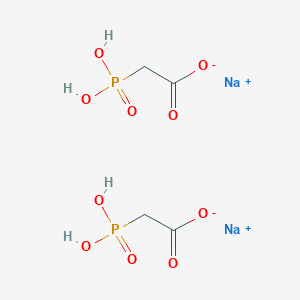
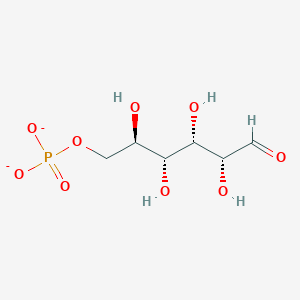

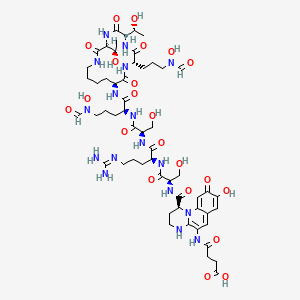



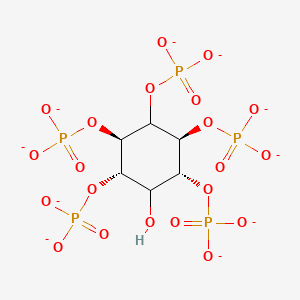
![(1R,4S,5E,8R,9R)-4-hydroxy-5-methyl-8-(prop-1-en-2-yl)-10-oxabicyclo[7.2.1]dodec-5-en-11-one](/img/structure/B1264789.png)
